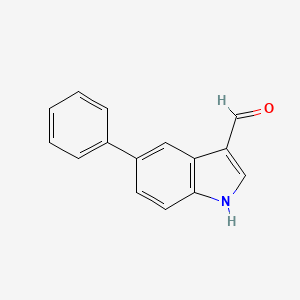

5-phenyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-13-9-16-15-7-6-12(8-14(13)15)11-4-2-1-3-5-11/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRRCKNLNAJPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Indole Scaffold

An In-depth Technical Guide to the Core Properties of 5-phenyl-1H-indole-3-carbaldehyde

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data, reliable synthetic protocols, spectroscopic characterization, and the chemical rationale for its utility as a versatile molecular scaffold.

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The introduction of a phenyl group at the C5 position and a carbaldehyde (formyl) group at the C3 position, as in this compound, creates a molecule with distinct steric and electronic properties. The aldehyde functionality, in particular, serves as a versatile chemical handle for further molecular elaboration, making this compound a valuable intermediate for synthesizing more complex therapeutic agents.[3][4]

Indole-3-carbaldehyde and its derivatives are known to be key precursors for a wide range of biologically active compounds, including those with potential anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The specific analogue, this compound, combines the established indole-3-carbaldehyde core with a biphenyl-like motif, opening avenues for exploring novel structure-activity relationships.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 141835-34-9 | [6][7] |

| Molecular Formula | C₁₅H₁₁NO | Derived |

| Molecular Weight | 221.26 g/mol | Derived |

| Appearance | Solid (Typical for indole derivatives) | [8] |

| Solubility | Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[9][10] | Inferred from parent |

| InChI Key | N/A (Not found) | N/A |

| SMILES | O=Cc1c[nH]c2cc(c3ccccc3)ccc12 | Derived |

Note: Some properties are inferred from the parent compound, indole-3-carbaldehyde, due to limited specific data for the 5-phenyl derivative.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through multiple strategies. A robust and common method involves a two-step process: (1) A Suzuki-Miyaura cross-coupling to introduce the phenyl group at the C5 position of an indole precursor, followed by (2) a Vilsmeier-Haack formylation to install the aldehyde at the C3 position.

The Vilsmeier-Haack reaction is the method of choice for C3-formylation of electron-rich heterocycles like indole. The causality behind this regioselectivity lies in the mechanism: the indole nitrogen directs electrophilic attack to the C3 position, which is the most nucleophilic carbon, leading to the formation of a stable cationic intermediate that subsequently yields the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Phenyl-1H-indole

This protocol describes the C3-formylation step, assuming the starting material, 5-phenyl-1H-indole, is available.

Materials:

-

5-phenyl-1H-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintain the temperature below 5°C during this addition.

-

Indole Addition: Dissolve 5-phenyl-1H-indole in a minimal amount of anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthetic Workflow Diagram

Caption: Vilsmeier-Haack formylation of 5-phenyl-1H-indole.

Spectroscopic Profile

| Technique | Expected Characteristics |

| ¹H NMR | δ ~12.0-12.5 ppm: Singlet, 1H (indole N-H, if in DMSO-d₆).[11] δ ~9.9-10.1 ppm: Singlet, 1H (aldehyde -CHO).[11][12] δ ~7.2-8.5 ppm: Multiplets, aromatic protons (indole and phenyl rings).[11][12] |

| ¹³C NMR | δ ~184-187 ppm: Carbonyl carbon (C=O).[11][12] δ ~110-140 ppm: Aromatic carbons.[11][12] |

| IR (cm⁻¹) | ~3200-3400 cm⁻¹: N-H stretching vibration.[11][13] ~1640-1680 cm⁻¹: C=O stretching of the aldehyde.[11][13] ~1400-1600 cm⁻¹: C=C aromatic ring stretching. |

| MS (ESI) | [M+H]⁺: m/z ≈ 222.27 |

Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by its three key features: the indole N-H, the electron-rich heterocyclic ring, and the electrophilic aldehyde group.

-

Aldehyde Group Reactivity: The C3-aldehyde is the primary site for synthetic elaboration. It readily undergoes condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively.[14] This is a common strategy for creating libraries of compounds for biological screening.[5] The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further diversification pathways.[15]

-

Indole Ring Reactivity: The indole nitrogen can be alkylated or acylated under basic conditions, a strategy often used to modulate solubility and pharmacokinetic properties.[2][13]

-

Applications as a Synthetic Intermediate: As a building block, this molecule is primed for the synthesis of more complex heterocyclic systems.[4] The indole-3-carbaldehyde scaffold is a precursor to compounds with a wide array of biological activities, including antimicrobial, antioxidant, and cytotoxic (anticancer) effects.[2][5][13] The presence of the C5-phenyl group offers an additional vector for modification, allowing for the exploration of structure-activity relationships in areas like kinase inhibition or receptor binding where bi-aryl motifs are often beneficial.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. Its properties are derived from the synergistic combination of the privileged indole nucleus, a reactive aldehyde handle, and a C5-phenyl substituent. This guide provides the foundational knowledge—from physicochemical properties and synthesis to reactivity and potential applications—required for its effective utilization in a research and drug development setting. The protocols and data presented herein serve as a reliable starting point for any scientist looking to explore the rich chemistry of this valuable compound.

References

-

11Supporting Information.

-

16Supporting Information, The Royal Society of Chemistry.

-

17SIELC Technologies.

-

8Sigma-Aldrich.

-

1Benchchem.

-

13Der Pharma Chemica.

-

2ResearchGate.

-

12Supporting Information.

-

9APExBIO.

-

10Cayman Chemical.

-

6BLD Pharm.

-

5Benchchem.

-

7AbacipharmTech.

-

15Wikipedia.

-

14The Good Scents Company.

-

3ResearchGate.

-

4Krackeler Scientific, Inc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-carboxaldehyde | Krackeler Scientific, Inc. [krackeler.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 141835-34-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. 5-Phenyl-1H-pyrrole-3-carbaldehyde | 56448-22-7 [sigmaaldrich.com]

- 9. apexbt.com [apexbt.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 15. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 16. rsc.org [rsc.org]

- 17. 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to 5-phenyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of 5-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The indole-3-carbaldehyde scaffold is a privileged structure, present in numerous biologically active molecules, and its derivatization offers a pathway to novel therapeutic agents.[1][2] The introduction of a phenyl group at the C5-position creates a biaryl system, further expanding its chemical space and potential for pharmacological intervention. This document details a robust synthetic methodology, provides a thorough guide to its structural characterization via modern spectroscopic techniques, and discusses its potential applications, particularly in the context of drug discovery.

Introduction: The Significance of the this compound Scaffold

This compound (CAS No. 141835-34-9) is an aromatic heterocyclic compound featuring an indole core functionalized with a phenyl substituent at the 5-position and a formyl (aldehyde) group at the 3-position.[3] The indole nucleus is a cornerstone in drug discovery, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1] The C3-formyl group is not merely a structural feature; it is a highly versatile chemical handle for further molecular elaboration, enabling the synthesis of complex derivatives such as Schiff bases and other heterocyclic systems.[4][5]

The parent molecule, indole-3-carbaldehyde, is a natural metabolite of tryptophan produced by gut microbiota and acts as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), playing a crucial role in modulating mucosal immunity.[2][5] The addition of a phenyl group at the C5-position dramatically alters the molecule's steric and electronic properties. This modification introduces a biaryl motif, a common feature in pharmacologically active compounds, which can enhance binding affinity to biological targets through additional hydrophobic and π-stacking interactions. Consequently, this compound serves as a valuable building block for generating libraries of novel compounds for screening and development.

Synthetic Strategy: A Modular Approach

The synthesis of this compound is most effectively achieved through a modular, two-stage approach that leverages powerful and well-established reactions in organic chemistry: the Vilsmeier-Haack formylation and the Suzuki-Miyaura cross-coupling. While the order of these reactions can be interchanged, a highly reliable strategy involves first installing the robust formyl group, followed by the carbon-carbon bond formation to add the phenyl ring.

This sequence is often preferred because the electron-withdrawing nature of the C3-aldehyde can sometimes complicate the initial indole synthesis. Performing the formylation on a commercially available or easily synthesized 5-bromo-1H-indole provides a stable intermediate, 5-bromo-1H-indole-3-carbaldehyde. This intermediate is then perfectly primed for a subsequent Suzuki coupling. The presence of the formyl group is generally well-tolerated under the conditions required for this palladium-catalyzed reaction.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of the target compound from 5-bromo-1H-indole-3-carbaldehyde. The choice of a palladium catalyst with appropriate ligands, such as Pd(dppf)Cl₂, is critical for achieving high yields in couplings involving heteroaryl halides.[7] An aqueous base like potassium carbonate is effective and facilitates the catalytic cycle.

Materials:

-

5-bromo-1H-indole-3-carbaldehyde

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (de-gassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indole-3-carbaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Add de-gassed 1,4-dioxane and de-gassed water in a 4:1 ratio. The use of de-gassed solvents is crucial to prevent oxidation of the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Structural Elucidation and Spectroscopic Data

Confirmation of the chemical structure of this compound is unequivocally achieved through a combination of mass spectrometry and spectroscopic methods such as NMR and IR. Each technique provides complementary information that, when combined, validates the molecular identity and purity.

Quantitative Data Summary

The following table summarizes the expected spectroscopic data for the title compound, based on analysis of its constituent functional groups and data from closely related analogues found in the literature.[8][9][10]

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) of Aldehyde H (CHO) | ~9.9 - 10.1 ppm (singlet) |

| Chemical Shift (δ) of Indole N-H | >11.0 ppm (broad singlet, in DMSO-d₆) | |

| Chemical Shift (δ) of Aromatic Hs | ~7.2 - 8.5 ppm (multiplets) | |

| ¹³C NMR | Chemical Shift (δ) of Aldehyde C (C=O) | ~185 ppm |

| Chemical Shift (δ) of Aromatic Cs | ~110 - 140 ppm | |

| IR Spectroscopy | Wavenumber (ν) of Aldehyde C=O Stretch | ~1650 - 1670 cm⁻¹ |

| Wavenumber (ν) of Indole N-H Stretch | ~3100 - 3300 cm⁻¹ (broad) | |

| Mass Spec (HRMS) | [M+H]⁺ (Calculated for C₁₅H₁₂NO⁺) | 222.0913 |

Data Interpretation:

-

¹H NMR: The most diagnostic signal is the singlet for the aldehyde proton, which appears far downfield (>9.9 ppm) due to the deshielding effect of the carbonyl group.[9] The broad singlet for the N-H proton is also characteristic. The complex multiplet pattern in the aromatic region corresponds to the nine protons on the indole and phenyl rings.

-

¹³C NMR: The aldehyde carbon resonance is typically found around 185 ppm. The remaining signals in the aromatic region confirm the carbon backbone of the biaryl indole structure.

-

IR Spectroscopy: A strong, sharp absorption band around 1650 cm⁻¹ is definitive for the C=O stretch of the aromatic aldehyde.[8] A broad band above 3100 cm⁻¹ confirms the presence of the N-H bond of the indole ring.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the most accurate confirmation of the molecular formula by measuring the exact mass of the protonated molecule, which should match the calculated value for C₁₅H₁₂NO⁺.

Applications in Research and Drug Development

The indole-3-carbaldehyde scaffold is a well-established pharmacophore with diverse biological activities.[1] As previously mentioned, the parent compound is an AhR agonist. The AhR pathway is a critical regulator of cellular responses to environmental signals and is implicated in immune modulation, detoxification, and cell cycle control.

The introduction of the 5-phenyl group creates a derivative with significantly different physicochemical properties. This modification can be leveraged to:

-

Modulate Receptor Affinity: The phenyl ring can occupy additional pockets in a receptor's binding site, potentially increasing affinity and selectivity for specific targets over the parent compound.

-

Improve Pharmacokinetic Properties: The increased lipophilicity can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for developing viable drug candidates.

-

Serve as a Platform for Further Derivatization: Both the phenyl ring and the indole core can be further functionalized to explore structure-activity relationships (SAR) systematically.

This compound is therefore a prime candidate for screening in assays related to cancer, inflammation, and infectious diseases, where modulation of pathways like AhR is therapeutically relevant.

Conclusion

This compound is a synthetically accessible and highly valuable molecular scaffold. Its preparation via robust and scalable chemical reactions like the Vilsmeier-Haack and Suzuki-Miyaura couplings makes it readily available for research purposes. Its structure, confirmed by a suite of spectroscopic techniques, combines the privileged indole-3-carbaldehyde core with a biaryl motif, opening avenues for the development of novel small molecules with tailored pharmacological profiles. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and strategically employ this compound in their scientific pursuits.

References

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][12]-Fused Indole Heterocycles. ACS Publications. Available at:

- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.

- The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. National Institutes of Health (NIH).

- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed.

- This compound. AbacipharmTech.

- Application Notes and Protocols: Suzuki Coupling for the Synthesis of 6-(Benzothiophen-2-YL)-1H-indole. Benchchem.

- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, ACS Publications.

- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.

- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.

- CAS 590392-05-5 1H-Indole-3-carboxaldehyde,2-(1,1-dimethylethyl)-5-phenyl-(9CI). BOC Sciences.

- Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate.

- Regioselective C5−H Direct Iodination of Indoles. Thieme.

- 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde. SIELC Technologies.

- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate.

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information] Royal Society of Chemistry.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Supporting Information] ACS.

- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

- Indole-3-carbaldehyde. Wikipedia.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Human Metabolome Database.

- 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. SpectraBase.

- 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. SpectraBase.

- 1-Phenyl-1H-indole-3-carbaldehyde. Benchchem.

- 5-Hydroxy-1H-indole-3-carbaldehyde. Chem-Impex.

- Indole-3-carboxaldehyde (CAS 487-89-8). Cayman Chemical.

- indole-3-carboxaldehyde, 487-89-8. The Good Scents Company.

- 1H-Indole-3-carboxaldehyde. NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-phenyl-1H-indole-3-carbaldehyde (CAS No. 141835-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a phenyl group at the 5-position coupled with a reactive carbaldehyde at the 3-position offers a versatile platform for the synthesis of novel therapeutic agents. This document details the physicochemical properties, synthesis, spectroscopic characterization, and potential therapeutic applications of this compound, drawing upon established chemical principles and analogous indole derivatives.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for engaging with biological targets. The indole-3-carbaldehyde moiety, in particular, serves as a crucial synthetic intermediate, allowing for a diverse range of chemical transformations to build molecular complexity.[2] The incorporation of a phenyl group at the 5-position of the indole ring introduces additional lipophilicity and potential for π-π interactions, which can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from closely related analogs and supplier information.

Physical Properties

A summary of the known and predicted physical properties is presented in Table 1.

| Property | Value | Source/Reference |

| CAS Number | 141835-34-9 | |

| Molecular Formula | C₁₅H₁₁NO | |

| Molecular Weight | 221.26 g/mol | Calculated |

| Physical Form | Solid | |

| Purity | ≥ 97% | |

| Storage | Inert atmosphere, 2-8°C | |

| Melting Point | 198–199 °C (for N-tosyl derivative) | [3] |

Note: The melting point is for the N-tosyl protected analog and may differ for the unprotected compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the N-H proton of the indole ring (a broad singlet, typically > 10 ppm in DMSO-d₆), and a complex pattern of aromatic protons from both the indole and phenyl rings in the range of 7-8.5 ppm. For the related 5-phenyl-1-tosyl-1H-indole-3-carbaldehyde, a singlet for the aldehyde proton is observed at δ 10.12 ppm.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon of the aldehyde group (typically in the 180-190 ppm region). The aromatic carbons of the fused ring system and the phenyl substituent will resonate in the 110-140 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1650-1700 cm⁻¹. A broad N-H stretching band for the indole amine should be visible in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.[1]

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.26 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (-CHO).

Synthesis Strategies: Building the this compound Core

The synthesis of this compound can be approached through two primary retrosynthetic pathways, as illustrated in the diagram below. The choice of strategy depends on the availability of starting materials and the desired overall efficiency.

Caption: Retrosynthetic analysis for this compound.

Strategy A: Vilsmeier-Haack Formylation of 5-Phenylindole

This approach involves the formylation of a pre-synthesized 5-phenylindole core. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the electron-rich C3 position of the indole ring.

Experimental Protocol (Hypothetical):

-

Preparation of the Vilsmeier Reagent: To a stirred solution of anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents). The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: A solution of 5-phenylindole (1 equivalent) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60°C) for several hours, with monitoring by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) until the solution is alkaline.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of anhydrous conditions is crucial as the Vilsmeier reagent is moisture-sensitive.

-

The reaction is performed at low temperature initially to control the exothermic formation of the Vilsmeier reagent.

-

Heating is often required to drive the electrophilic aromatic substitution to completion.

-

The alkaline work-up hydrolyzes the intermediate iminium salt to the final aldehyde product.

Strategy B: Suzuki Coupling of 5-Bromo-1H-indole-3-carbaldehyde

This strategy introduces the phenyl group in the final step via a palladium-catalyzed Suzuki cross-coupling reaction. This is a powerful and versatile method for forming carbon-carbon bonds.

Experimental Protocol (Generalized):

-

Reaction Setup: In a reaction vessel, combine 5-bromo-1H-indole-3-carbaldehyde (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: The mixture is heated to reflux (typically 80-100°C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

The choice of palladium catalyst and ligands can significantly impact the reaction efficiency.

-

The base is essential for the transmetalation step in the Suzuki catalytic cycle.

-

Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

A mixed solvent system is often used to ensure the solubility of both the organic and inorganic reagents.

Therapeutic Potential and Applications in Drug Discovery

While specific biological data for this compound is limited, the broader class of indole-3-carbaldehyde derivatives has demonstrated a wide range of pharmacological activities, suggesting promising avenues for investigation.

Caption: Potential therapeutic applications of this compound derivatives.

Anticancer Activity

Indole-based compounds are well-represented among anticancer agents. Derivatives of indole-3-carbaldehyde have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[6] The phenyl group at the 5-position can be strategically functionalized to enhance binding to target proteins and improve anticancer potency.

Neuroprotective Effects

The indole scaffold is also a key feature in molecules with neuroprotective properties.[7] Derivatives of indole-3-carbaldehyde have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8] Their mechanisms of action often involve antioxidant activity, inhibition of protein aggregation, and modulation of key signaling pathways in the central nervous system. The lipophilic nature of the 5-phenyl substituent may enhance the ability of derivatives to cross the blood-brain barrier.

Antioxidant Properties

Many indole derivatives exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress, which is implicated in a wide range of diseases.[1] The indole N-H group can act as a hydrogen donor, and the extended π-system of the 5-phenylindole core can stabilize the resulting radical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its synthesis can be readily achieved through established methodologies such as the Vilsmeier-Haack reaction or Suzuki coupling. While specific experimental and biological data for this compound are not yet widely published, the known activities of related indole-3-carbaldehyde derivatives strongly suggest its potential as a scaffold for the development of new therapeutics in areas such as oncology and neurodegenerative diseases. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

- (This reference is not directly cited in the text but provides general context on indole chemistry).

- (This reference is not directly cited in the text but provides general context on indole chemistry).

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Supporting Information. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

- (This reference is not directly cited in the text but provides general context on indole chemistry).

- (This reference is not directly cited in the text but provides general context on indole chemistry).

- (This reference is not directly cited in the text but provides general context on indole chemistry).

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

-

BMRB entry bmse000645 - Indole-3-carboxaldehyde. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

Guedes, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants. [Link]

- (This reference is not directly cited in the text but provides general context on indole chemistry).

- (This reference is not directly cited in the text but provides general context on indole chemistry).

- (This reference is not directly cited in the text but provides general context on indole chemistry).

- (This reference is not directly cited in the text but provides general context on indole chemistry).

-

Rahman, M. A., & Kim, Y. S. (2018). Neuroprotective Role of Phytochemicals. PMC. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]

- 6. chemimpex.com [chemimpex.com]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-phenyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-phenyl-1H-indole-3-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, synthesis, characterization, and applications. The indole scaffold is a privileged structure in drug discovery, and the introduction of a phenyl group at the C-5 position and a carbaldehyde at the C-3 position creates a molecule with unique electronic and steric properties, making it a valuable building block for novel therapeutic agents.[1][2][3]

Core Molecular Attributes and Physicochemical Properties

This compound is a solid organic compound at room temperature. A thorough understanding of its fundamental properties is critical for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO | [4] |

| Molecular Weight | 221.25 g/mol | [4] |

| CAS Number | 141835-34-9 | [4] |

| Appearance | Typically a solid powder | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

The presence of the indole nitrogen, the aromatic phenyl ring, and the reactive aldehyde group makes this molecule a versatile synthon for creating a diverse library of compounds.[1][3] The aldehyde functionality, in particular, is a gateway for various chemical transformations, including condensations and reductive aminations, to introduce further molecular complexity.[2][6]

Synthesis and Purification: A Methodological Approach

The synthesis of this compound can be achieved through several established synthetic routes for indole derivatives. A common and effective method involves the Vilsmeier-Haack formylation of a 5-phenyl-1H-indole precursor. This electrophilic substitution reaction introduces the aldehyde group at the electron-rich C-3 position of the indole ring.

Conceptual Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative method and may require optimization based on specific laboratory conditions and reagent purity.

-

Reagent Preparation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture for 30-60 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 5-phenyl-1H-indole in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction mixture to slowly warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Quenching and Workup: After the reaction is complete, cool the mixture in an ice bath and carefully quench by adding it to a stirred solution of saturated sodium carbonate until the pH is basic. This will hydrolyze the intermediate iminium salt to the desired aldehyde.[7]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[8]

Comprehensive Characterization and Validation

The structural confirmation and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole and phenyl protons. The aldehyde proton should appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm). The N-H proton of the indole ring will likely be a broad singlet, also at a downfield shift. Aromatic protons will appear in the range of δ 7-8.5 ppm.[5][9][10]

-

¹³C NMR: The carbon NMR will show a distinctive signal for the aldehyde carbonyl carbon around δ 185 ppm. The remaining aromatic carbons will appear in the δ 110-140 ppm region.[5][9][10]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight. The expected [M+H]⁺ ion would be at m/z 222.26. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a suitable method for assessing the purity of this compound.[13][14][15] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[14][15] The purity is determined by the peak area percentage of the main component.

-

Illustrative Characterization Workflow

Caption: A workflow for the analytical characterization of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole-3-carbaldehyde scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules.[1][3] The presence of the phenyl group at the 5-position can enhance binding to target proteins through hydrophobic and π-stacking interactions, potentially improving potency and selectivity.

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity. The aldehyde group can be used to synthesize Schiff bases, chalcones, and other heterocyclic systems that have shown promise as cytotoxic agents.[1][16]

-

Antimicrobial and Antifungal Agents: The indole nucleus is found in many natural and synthetic antimicrobial compounds. Modifications of this compound could lead to new antibacterial and antifungal drugs.[1][2]

-

Enzyme Inhibitors: The specific substitution pattern of this molecule makes it an interesting candidate for screening against various enzymes, such as kinases, proteases, and oxidoreductases. For instance, some indole derivatives are known to be acetylcholinesterase inhibitors.[17]

-

Fluorescent Probes: The conjugated π-system of the 5-phenylindole moiety can be exploited in the development of fluorescent probes for biological imaging and sensing applications.[18]

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, accessible synthetic routes, and versatile chemical reactivity make it a valuable building block for the creation of novel compounds with therapeutic potential. The detailed methodologies for its synthesis and characterization provided in this guide are intended to support researchers in their efforts to explore the full potential of this promising indole derivative.

References

-

PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

-

The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. [Link]

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. [Link]

-

RSC Publishing. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. [Link]

-

PubChem. 5-Phenyl-1H-pyrrole-3-carboxaldehyde. [Link]

-

SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. [Link]

-

SIELC Technologies. 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde. [Link]

-

FLORE. Food Chemistry Advances. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Link]

-

AbacipharmTech. This compound. [Link]

-

SpectraBase. 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)- - Optional[13C NMR]. [Link]

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

The Good Scents Company. indole-3-carboxaldehyde. [Link]

-

ResearchGate. The antiplatelet indole-3-carboxaldehyde phenylhydrazone. [Link]

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

-

SpectraBase. 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 141835-34-9|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]

- 18. jk-sci.com [jk-sci.com]

The Enduring Legacy of Indole-3-Carbaldehyde: From Discovery to a Modern Therapeutic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Bioactivity

Indole-3-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2] First identified in the early 20th century, its journey from a laboratory curiosity to a pivotal scaffold for a diverse array of bioactive molecules is a testament to its remarkable chemical versatility and profound biological significance.[3] This guide offers a comprehensive exploration of the discovery, history, and evolving therapeutic landscape of indole-3-carbaldehyde derivatives. We will delve into the foundational synthetic methodologies that brought this molecule to the forefront of organic chemistry, dissect the intricate signaling pathways modulated by its derivatives, and provide practical, field-proven insights for the modern researcher.

Chapter 1: A Historical Perspective - The Dawn of an Indole Era

The story of indole-3-carbaldehyde is intrinsically linked to the broader exploration of the indole nucleus, a privileged structure in countless natural products and pharmaceuticals. While indole itself was first isolated in the 19th century, the specific introduction of a formyl group at the C3 position marked a significant advancement in the functionalization of this important heterocycle.

The first synthesis of indole-3-carbaldehyde is credited to Ellinger in 1906, who achieved this milestone through the application of the Reimer-Tiemann reaction on indole. This seminal work opened the door for the systematic investigation of C3-substituted indoles and their unique properties. In the ensuing decades, a variety of synthetic methods were developed, each offering distinct advantages in terms of yield, scalability, and substrate scope. The Vilsmeier-Haack reaction, in particular, emerged as a highly efficient and widely adopted method for the formylation of indoles, solidifying its place as a fundamental tool in the synthetic chemist's arsenal.

Chapter 2: The Synthetic Toolkit - Crafting Indole-3-Carbaldehyde and its Progeny

The synthetic accessibility of indole-3-carbaldehyde has been a driving force behind its extensive use in drug discovery. Several classical and modern methods have been refined to afford this key intermediate and its derivatives with high efficiency.

The Vilsmeier-Haack Reaction: A Pillar of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most common and reliable method for the synthesis of indole-3-carbaldehyde.[3] Its enduring popularity stems from its high regioselectivity for the electron-rich C3 position of the indole nucleus and its generally high yields.

Mechanism and Rationale:

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the nucleophilic indole at the C3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction pathway for indole formylation.

Experimental Protocol: A Modern Approach to Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

-

Indole

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous DMF (5-10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude indole-3-carbaldehyde can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: 85-95%

The Reimer-Tiemann Reaction: The Historic First

The Reimer-Tiemann reaction holds historical significance as the first reported method for the synthesis of indole-3-carbaldehyde. While it is less commonly used today due to lower yields and the formation of byproducts, understanding its mechanism provides valuable insight into the reactivity of the indole nucleus.

Mechanism and Rationale:

This reaction involves the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indole. The key reactive species is dichlorocarbene, generated in situ from chloroform and a strong base (e.g., sodium hydroxide). The indole anion attacks the electrophilic dichlorocarbene, leading to a dichloromethyl-substituted intermediate. Subsequent hydrolysis under the basic reaction conditions yields the aldehyde. A notable byproduct of this reaction with indole is 3-chloroquinoline.

Diagram: Reimer-Tiemann Reaction Mechanism

Caption: The Reimer-Tiemann reaction pathway for indole formylation.

The Gattermann Reaction: An Alternative Formylation Route

The Gattermann reaction provides another avenue for the formylation of aromatic compounds, including indole. This method utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.

Mechanism and Rationale:

The reaction proceeds through the formation of an electrophilic species, formimidoyl chloride, from HCN and HCl. The Lewis acid activates this species, which is then attacked by the indole ring at the C3 position. The resulting aldimine intermediate is hydrolyzed to the aldehyde. Due to the hazardous nature of HCN, modifications of this reaction using safer reagents like zinc cyanide have been developed.

Table 1: Comparison of Key Synthetic Methods for Indole-3-carbaldehyde

| Reaction | Reagents | Advantages | Disadvantages | Typical Yield |

| Vilsmeier-Haack | DMF, POCl₃ | High yield, high regioselectivity, mild conditions | Stoichiometric use of reagents | 85-95% |

| Reimer-Tiemann | CHCl₃, NaOH | Historically significant, one-pot reaction | Low yield, formation of byproducts (e.g., 3-chloroquinoline) | 10-20% |

| Gattermann | HCN, HCl, Lewis Acid | Applicable to various aromatic systems | Use of highly toxic HCN, harsh conditions | Variable |

Chapter 3: The Biological Arena - Indole-3-Carbaldehyde Derivatives as Modulators of Cellular Signaling

The true value of indole-3-carbaldehyde in drug discovery lies in the vast chemical space and diverse biological activities accessible through its derivatization. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, leading to a rich library of compounds with therapeutic potential.[4][5]

Anti-inflammatory and Antioxidant Properties: A Common Thread

A recurring theme in the pharmacology of indole-3-carbaldehyde derivatives is their potent anti-inflammatory and antioxidant activities.[2][6] These properties are often intertwined and stem from the ability of these compounds to modulate key signaling pathways involved in the inflammatory response and oxidative stress.

Targeting the NLRP3 Inflammasome: A Modern Anti-inflammatory Strategy

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[6] Its aberrant activation is implicated in a wide range of inflammatory diseases.[7] Recent studies have identified indole-3-carbaldehyde and its derivatives as potent inhibitors of the NLRP3 inflammasome.[6]

Mechanism of Action:

Indole-3-carbaldehyde has been shown to inhibit NLRP3 inflammasome activation by preventing the production of reactive oxygen species (ROS) and maintaining mitochondrial membrane potential.[6] This, in turn, blocks the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.

Diagram: Indole-3-Carbaldehyde in the NLRP3 Inflammasome Pathway

Caption: Indole-3-carbaldehyde inhibits the NLRP3 inflammasome pathway.

Aryl Hydrocarbon Receptor (AhR) Agonism: A Gateway to Immune Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces.[8] Indole-3-carbaldehyde is a known endogenous agonist of AhR.[9]

Mechanism of Action:

Upon binding to AhR in intestinal immune cells, indole-3-carbaldehyde stimulates the production of interleukin-22 (IL-22).[8] IL-22 is a key cytokine involved in maintaining mucosal barrier integrity and promoting tissue repair. This mechanism underlies the protective effects of indole-3-carbaldehyde in preclinical models of inflammatory bowel disease and other conditions characterized by compromised gut barrier function.

Diagram: AhR Signaling Pathway Modulated by Indole-3-Carbaldehyde

Caption: Indole-3-carbaldehyde activates the AhR signaling pathway.

Chapter 4: The Frontier of Drug Development - Clinical Perspectives and Future Directions

The compelling preclinical data on the anti-inflammatory and immunomodulatory properties of indole-3-carbaldehyde and its derivatives have spurred interest in their therapeutic potential. While no indole-3-carbaldehyde derivative has yet been approved as a drug, the pathways they modulate are the subject of intense clinical investigation.

NLRP3 Inhibitors in Clinical Trials:

Several small molecule inhibitors of the NLRP3 inflammasome are currently in various phases of clinical trials for a range of inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, and cardiovascular disease.[10][11] The clinical development of these agents provides a strong rationale for the continued exploration of indole-3-carbaldehyde derivatives as a source of novel NLRP3 inhibitors.

AhR Agonists in Development:

Similarly, the therapeutic potential of AhR agonists is being actively explored.[12][13] Clinical trials are underway for AhR agonists in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease. The favorable safety profile of endogenous AhR ligands like indole-3-carbaldehyde makes this an attractive area for drug development.

Future Outlook:

The future of indole-3-carbaldehyde in drug discovery is bright. The continued elucidation of its mechanisms of action, coupled with advances in synthetic chemistry, will undoubtedly lead to the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The focus on modulating fundamental pathways of inflammation and immunity, such as the NLRP3 inflammasome and AhR signaling, positions indole-3-carbaldehyde derivatives at the forefront of modern therapeutic innovation.

Conclusion

From its initial synthesis over a century ago, indole-3-carbaldehyde has evolved from a simple chemical entity to a sophisticated molecular tool and a promising therapeutic scaffold. Its rich history is a compelling narrative of scientific inquiry and discovery. For researchers and drug development professionals today, indole-3-carbaldehyde and its derivatives offer a wealth of opportunities to address unmet medical needs in the realms of inflammatory, autoimmune, and other chronic diseases. The journey of this unassuming molecule is far from over, and its enduring legacy will undoubtedly continue to shape the future of medicine.

References

-

Cao, J., Bao, Q., & Hao, H. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Antioxidants, 13(9), 1107. [Link]

-

Pelegrin, P., & Surprenant, A. (2024). Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology, 15, 1426338. [Link]

-

Oronsky, B., et al. (2023). 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. Oncolytic Virotherapy, 12, 1-7. [Link]

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 25(6), 480-503. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

-

Patsnap. (2023). AHR Agonists -The Magic Multitasker of Immune Regulation. Patsnap Synapse. [Link]

-

Synapse. (2024). What are AHR agonists and how do you quickly get the latest development progress? Synapse. [Link]

-

Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses Procedure. [Link]

-

Renga, G., et al. (2022). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Cells, 11(3), 526. [Link]

-

Zelante, T., et al. (2023). Turning Microbial AhR Agonists into Therapeutic Agents via Drug Delivery Systems. Pharmaceutics, 15(2), 528. [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

-

Wikipedia. (n.d.). Gattermann reaction. [Link]

-

Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

Rahman, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3045. [Link]

-

El-Sawy, E. R., et al. (2019). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Mangan, M. S. J., et al. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). International Journal of Molecular Medicine, 51(5), 55. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]

- 12. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]

- 13. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

The Synthetic Heart of Innovation: A Technical Guide to the 5-Phenyl-Indole Core for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Privileged Scaffold

In the vast and intricate world of natural products, the indole nucleus stands as a testament to nature's ingenuity, forming the backbone of thousands of bioactive compounds.[1][2][3] However, the specific architectural variation of a phenyl group at the 5-position of the indole ring, the 5-phenyl-indole scaffold, appears to be a distinction of human design rather than a product of natural evolution. Extensive reviews of marine and terrestrial natural products, including those from fungi, sponges, and ascidians, reveal a plethora of complex indole alkaloids, yet the simple 5-phenyl-indole core remains conspicuously absent.[2][4][5] This guide, therefore, pivots from a narrative of natural occurrence to one of synthetic utility and therapeutic potential, providing an in-depth technical exploration of the 5-phenyl-indole core for the modern drug discovery professional. While nature has not presented us with this specific scaffold, its strategic synthesis has unlocked significant pharmacological potential.

I. The Indole Scaffold in Nature: A Foundation of Bioactivity

The indole ring is a "privileged structure" in medicinal chemistry, a core motif frequently found in biologically active natural products and successful pharmaceuticals.[2][6] Its prevalence stems from the essential amino acid L-tryptophan, the biogenetic precursor to a vast array of indole alkaloids.[7][8] These natural products exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[9]

Biosynthesis of the Indole Core: A Tryptophan-Centric Pathway

The journey from primary metabolism to complex indole alkaloids begins with the shikimic acid pathway, which provides the precursor chorismate.[7] A series of enzymatic transformations convert chorismate to L-tryptophan.[7] From this crucial starting point, diverse biosynthetic pathways diverge to create the rich chemical diversity of indole alkaloids observed in nature.[7][8]

Diagram 1: Generalized Biosynthetic Pathway of Indole Alkaloids from Tryptophan

Caption: A simplified overview of the biosynthetic origin of indole alkaloids, highlighting the central role of L-tryptophan.

II. The 5-Phenyl-Indole Scaffold: A Synthetic Marvel

While nature has extensively decorated the indole core in myriad ways, the direct attachment of a phenyl group at the 5-position is a feature of synthetic chemistry. This deliberate structural modification has proven to be a valuable strategy in the development of novel therapeutic agents. The introduction of the phenyl group at this position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide additional vectors for interaction with biological targets.

Synthetic Strategies for 5-Phenyl-Indole Derivatives

The construction of the 5-phenyl-indole scaffold is primarily achieved through modern synthetic organic chemistry techniques. The Fischer indole synthesis, a classic method for indole formation, can be adapted for this purpose.[10] However, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become the preferred methods for their efficiency and functional group tolerance.[6]

Diagram 2: Common Synthetic Routes to the 5-Phenyl-Indole Core

Sources

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects | Semantic Scholar [semanticscholar.org]

- 5. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

The 5-Phenyl Indole Core: A Strategic Substituent in Modern Drug Discovery

An In-depth Technical Guide:

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and its ability to mimic protein structures.[1][2] While functionalization at various positions of the indole ring can dramatically alter its pharmacological profile, the introduction of a phenyl group at the 5-position represents a particularly strategic modification. This guide provides an in-depth analysis of the significance of the 5-phenyl substituent, moving beyond simple structure-activity relationships to explore the fundamental physicochemical, pharmacokinetic, and mechanistic implications that make it a powerful tool for researchers, scientists, and drug development professionals. We will dissect the causality behind its effects on target engagement, metabolic stability, and overall drug-like properties, supported by field-proven examples and detailed experimental methodologies.

Chapter 1: Fundamental Physicochemical Influence of the 5-Phenyl Group

The addition of a phenyl ring at the C5 position of the indole core is not a trivial modification. It fundamentally alters the electronic and steric profile of the parent heterocycle, which in turn dictates its behavior in a biological system.

1.1. Electronic Modulation

The phenyl group is generally considered to be weakly electron-withdrawing via an inductive effect, yet it can also participate in resonance. This dual nature subtly modulates the electron density across the indole ring system. This can influence the pKa of the indole nitrogen (N1), affecting its hydrogen bonding capability and its potential for further functionalization.

1.2. Steric and Conformational Impact

More significantly, the 5-phenyl group introduces considerable steric bulk. This has two major consequences:

-

Conformational Restriction: The rotation of the phenyl group relative to the indole plane can be hindered, leading to more defined, lower-energy conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

-

Vectorial Extension: The substituent provides a new vector in 3D space, allowing the molecule to probe deeper into binding pockets or establish new contact points unavailable to the unsubstituted indole.

The interplay of these effects is crucial for defining the molecule's overall shape and how it presents its pharmacophoric features to a target protein.

Figure 1: The 5-phenyl group's core influence on the indole scaffold.

Chapter 2: Enhancing Target Engagement and Biological Activity

The true significance of the 5-phenyl group is realized in its ability to forge critical interactions within a protein's binding site. This substituent often acts as a key anchor, dramatically enhancing potency and selectivity across diverse therapeutic areas.

2.1. New Frontiers in Molecular Interactions

The aromatic nature of the phenyl ring provides opportunities for several powerful non-covalent interactions that are fundamental to high-affinity binding:

-

Hydrophobic Interactions: The phenyl group significantly increases the lipophilicity of the molecule, allowing it to favorably occupy greasy, hydrophobic pockets within a target protein.

-

π-π Stacking: It can engage in parallel or T-shaped π-π stacking with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

-

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues such as Lysine (Lys) and Arginine (Arg).

2.2. Structure-Activity Relationship (SAR) Insights

SAR studies consistently demonstrate the pivotal role of substituents on the indole ring. For instance, in the development of small-molecule HIV-1 fusion inhibitors targeting the glycoprotein gp41, the specific linkage between indole moieties was critical. A study found that altering the linkage from a 6-6' to a 5-6', 6-5', or 5-5' connection resulted in a 4- to 20-fold reduction in antiviral activity, underscoring the geometric precision required for optimal interaction within the gp41 hydrophobic pocket.[3]

Similarly, in the design of antitubercular agents targeting the enzyme Pks13, N-phenylindole derivatives showed significant promise.[4] SAR exploration revealed that introducing hydrophobic groups at the para-position of the N-phenyl ring, in combination with the existing indole scaffold, led to compounds with potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.0625 µg/mL.[4]

Table 1: Impact of Indole Substitution on Antitubercular Activity (Pks13 Inhibition)

| Compound ID | Core Scaffold | Key Substituents | MIC (µg/mL) vs Mtb H37Rv | Reference |

| 28 | 2-methyl-N-phenylindole | - | 8 | [4] |

| 31-39 | 2-methyl-N-phenylindole | Methoxy, methyl, fluoro, etc. on N-phenyl | 0.5 - 8 | [4] |

| 45 | 2-methyl-N-phenylindole | p-phenyl on N-phenyl | 0.0625 | [4] |

| 58 | 2-methyl-N-phenylindole | p-bromo on N-phenyl | 0.125 | [4] |

This table summarizes data showing how substitutions on the N-phenyl ring of an indole scaffold dramatically improve antitubercular activity, with bulky hydrophobic groups yielding the most potent compounds.[4]

Figure 2: Binding modes enabled by the 5-phenyl substituent.

Chapter 3: Synthesis of 5-Phenylindole Derivatives

The synthesis of 5-phenylindoles is most commonly achieved via modern cross-coupling reactions, using a halogenated indole as a versatile starting material. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling for 5-Phenylindole Synthesis

This protocol describes a representative synthesis of a 5-phenylindole derivative from a 5-bromoindole precursor. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

5-Bromo-1H-indole

-

Phenylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents) or a more specialized ligand like SPhos.

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

Toluene and Water (e.g., 3:1 mixture) or Dioxane/Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexane (for chromatography)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indole (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the palladium acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

-

Solvent and Degassing: Add the toluene/water solvent mixture. Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 90-110 °C, depending on the solvent) under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting 5-bromoindole spot and the appearance of a new, typically less polar, product spot indicates reaction completion (usually 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-